N-Desmethyl enzalutamide is a key active metabolite of enzalutamide, a drug used in the treatment of metastatic castration-resistant prostate cancer. [, , , , , , ] This metabolite exhibits anti-androgen properties, similar to its parent compound, by acting as an androgen receptor inhibitor. [, , , ] Due to its significant activity, N-desmethyl enzalutamide is often quantified alongside enzalutamide in pharmacokinetic studies, and its presence is considered clinically relevant. [, , , , ]
N-desmethyl enzalutamide is an active metabolite of enzalutamide, a drug primarily used in the treatment of metastatic castration-resistant prostate cancer. This compound retains significant pharmacological activity, particularly in inhibiting androgen receptor signaling, which is crucial for the proliferation of prostate cancer cells. N-desmethyl enzalutamide's efficacy and safety profile have been extensively studied, making it a subject of interest in both clinical and pharmaceutical research.
N-desmethyl enzalutamide is classified as a non-steroidal anti-androgen. It is derived from enzalutamide through metabolic processes that involve the demethylation of the nitrogen atom in the compound's structure. This metabolite is found in various biological systems, including human plasma, and is recognized for its role in modulating androgen receptor activity.
The synthesis of N-desmethyl enzalutamide can be approached through various methods, primarily focusing on the demethylation of enzalutamide. One notable method involves the use of specific reagents that facilitate the removal of the methyl group from the nitrogen atom.
An improved synthesis process has been developed to enhance yield and purity by employing industrial-friendly solvents and reagents, which significantly reduces hazardous waste and improves scalability for pharmaceutical applications .
N-desmethyl enzalutamide has a molecular formula of with a molecular weight of approximately 451.38 g/mol. The structural formula can be represented as follows:
N-desmethyl enzalutamide undergoes several chemical reactions relevant to its metabolic pathways:
The metabolic pathways are crucial for understanding how N-desmethyl enzalutamide interacts within biological systems and contributes to therapeutic effects .
N-desmethyl enzalutamide functions predominantly as an androgen receptor antagonist. Its mechanism involves:
The pharmacological activity of N-desmethyl enzalutamide is comparable to that of its parent compound, making it a significant player in therapeutic strategies against prostate cancer.
Relevant data on these properties are essential for formulation development in pharmaceutical applications.
N-desmethyl enzalutamide is primarily used in:
The ongoing research into N-desmethyl enzalutamide underscores its importance as both a therapeutic agent and a subject for scientific inquiry within oncology pharmacotherapy.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: